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Compound of Interest

Compound Name: S 2160

Cat. No.: B1680384

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers encountering issues with autofluorescence, specifically when the S
2160 Autofluorescence Eliminator Reagent is not providing the expected results.

Frequently Asked Questions (FAQS)

Q1: What is S 2160 Autofluorescence Eliminator Reagent and how does it work?

S 2160 is a reagent designed to reduce or eliminate lipofuscin-like autofluorescence in tissue
sections, which can interfere with the visualization of fluorescent signals in microscopy.[1][2][3]
Lipofuscin is a pigment that accumulates in the cytoplasm of various cell types with age and
has a broad excitation and emission spectrum that can overlap with commonly used
fluorophores.[1][2][3] The reagent is provided in a 70% ethanol solution and is typically applied
after immunofluorescence staining.[1][3][4]

Q2: What are the common causes of autofluorescence in biological samples?

Autofluorescence can originate from various endogenous sources within the tissue or be
induced by experimental procedures. Common causes include:

o Endogenous Fluorophores: Molecules naturally present in tissues, such as collagen, elastin,
NADH, and riboflavin, can fluoresce, particularly in the blue and green spectra.[5][6][7]
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 Lipofuscin: These are granules of pigmented metabolic waste that accumulate in cells over
time and exhibit broad-spectrum autofluorescence.[2][6][8]

» Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.

[5]9]

» Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in
the tissue to create fluorescent products (Schiff bases).[5][6][9] Glutaraldehyde tends to
induce more autofluorescence than formaldehyde.[9]

o Heat and Dehydration: Excessive heat during tissue processing can increase
autofluorescence, particularly in the red spectrum.[9][10]

Q3: How do | properly use the S 2160 reagent?

According to the manufacturer's protocol, the general steps for using S 2160 are as follows.[1]
[3][4] However, it is crucial to note that the optimal incubation time may vary depending on the
tissue type and the fluorescent probes used, and should be determined by the end-user.[1][3]

Complete your standard immunofluorescence staining protocol.

Immerse the sections in PBS for 5 minutes.

Immerse the sections in 70% ethanol for 5 minutes.

Immerse the sections in the S 2160 Autofluorescence Eliminator Reagent for 5 minutes.

Immerse the sections in three changes of 70% ethanol for 1 minute each.

Mount the sections using an anti-fade mounting medium.

Note: The manufacturer states that in most cases, better results are obtained when the reagent
Is used after the immunofluorescence procedure is completed.[1]

Troubleshooting Guide: S 2160 Not Reducing
Autofluorescence Effectively
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If you are not observing a significant reduction in autofluorescence after using S 2160, consider
the following troubleshooting steps.

Problem: High background autofluorescence persists after treatment with S 2160.
Possible Cause 1: The source of autofluorescence is not primarily lipofuscin.

S 2160 is specifically marketed to reduce lipofuscin-like autofluorescence.[1][2][3] If the
background in your sample is predominantly from other sources like collagen, elastin, or
aldehyde fixation, S 2160 may not be effective.

Solution:

« ldentify the source of autofluorescence: Examine an unstained control slide under the
microscope. The morphology and emission spectrum can provide clues. For example,
fibrous structures may indicate collagen or elastin, while granular cytoplasmic deposits might
be lipofuscin.

o Use a broad-spectrum quencher: Consider using alternative reagents that target a wider
range of autofluorescent sources. Sudan Black B is effective against lipofuscin but can also
help with other sources.[8][9][11] Commercial kits like Vector® TrueVIEW® are designed to
guench autofluorescence from non-lipofuscin sources like collagen, elastin, and red blood
cells.[12][13]

Possible Cause 2: Inadequate incubation time with S 2160.

The recommended 5-minute incubation is a starting point.[1][3][4] Different tissues and levels of
autofluorescence may require different optimization.

Solution:

o Optimize incubation time: Perform a time-course experiment, varying the incubation in S
2160 (e.qg., 2, 5, 8, 10 minutes). Be aware that excessive incubation can quench the specific
fluorescent signal from your probes.[1]

o Optimize ethanol washes: The number and duration of the post-reagent ethanol washes can
also be adjusted.[1]
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Possible Cause 3: The autofluorescence is extremely high due to sample preparation.

Issues with fixation or tissue handling can lead to levels of autofluorescence that are difficult to
quench with a single reagent.

Solution:

o Modify your fixation protocol: If using aldehyde fixatives, reduce the fixation time to the
minimum required.[9][10] Consider using paraformaldehyde instead of glutaraldehyde, as it
tends to induce less autofluorescence.[9] Alternatively, try a non-aldehyde-based fixative like
ice-cold methanol or ethanol.[5][14]

e Pre-treat samples: Before staining, you can try treating the sections with sodium borohydride
to reduce aldehyde-induced autofluorescence.[9][15][16]

o Perfuse tissues: If working with animal models, perfusing the tissue with PBS before fixation
can help remove red blood cells, a significant source of autofluorescence.[5][9]

Troubleshooting Workflow

The following diagram illustrates a decision-making workflow when S 2160 is not effective.
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Optimize S 2160 protocol:
- Increase incubation time
- Adjust ethanol washes

Troubleshooting Workflow for Ineffective S 2160

Start: S 2160 is not reducing
autofluorescence effectively

Is the primary source of
autofluorescence likely lipofuscin?

Modify Sample Preparation:
- Change fixative/fixation time

Yes o/ Unsure - Use Sodium Borohydride

- Perfuse tissue

Consider alternative or
complementary methods

Sudan Black B TrueVIEW® Photobleaching
(for lipofuscin and others) (for non-lipofuscin sources) (broad spectrum)

Caption: Troubleshooting

/

Re-evaluate autofluorescence

Click to download full resolution via product page

decision tree for ineffective S 2160.

Alternative and Complementary Methods
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If S 2160 is not sufficient, several other methods can be employed to reduce autofluorescence.

ison of Autof] lucti hod

Method

Primary Target

Advantages

Disadvantages

S 2160 Reagent

Lipofuscin[1][2][3]

Simple post-staining

protocol.

May not be effective
against other sources

of autofluorescence.

Sudan Black B

Lipofuscin, lipophilic

compounds[8][9]

Very effective for
lipofuscin; can reduce
other

autofluorescence.[11]

Can introduce
background in the far-
red channel; may

reduce specific signal.

[8]

Sodium Borohydride

Aldehyde-induced
(Schiff bases)[15][16]

Effective for reducing
fixation-induced

autofluorescence.

Can have variable
effects; may increase
red blood cell

autofluorescence.[8]

[9]

Photobleaching

Broad spectrum of

fluorophores

Can reduce
autofluorescence from

various sources.

Can also bleach the
fluorescent probes of
interest; can be time-
consuming.[17][18]
[19]

TrueVIEW® Kit

Non-lipofuscin
sources (collagen,
elastin, RBCs)[12][13]

Effective against
common sources of
autofluorescence in

certain tissues.

Not effective against

lipofuscin.[12]

TrueBlack®

Lipofuscin[8][20]

Effectively quenches
lipofuscin with minimal
background

fluorescence.

Primarily targets

lipofuscin.

Experimental Protocols for Alternative Methods

1. Sudan Black B Treatment Protocol
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This protocol is adapted from various sources and should be optimized for your specific tissue
and staining.[11][19][20]

« After your final secondary antibody wash, rinse the slides in PBS.

e Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir in the dark for
at least 2 hours and filter before use.[20][21]

¢ Incubate slides in the Sudan Black B solution for 10-20 minutes at room temperature in a
humid chamber.[19][20]

* Remove excess Sudan Black B and wash the slides thoroughly multiple times (e.g., 3 x5
minutes) in PBS or PBS with a low concentration of Tween 20 (e.g., 0.02%).[19]

e Mount with an aqueous mounting medium.
2. Photobleaching Protocol

This method uses light to destroy fluorescent molecules and should be performed before
antibody incubation to protect your specific signal.[18][19]

e Prepare your tissue sections on slides as you would for staining (e.g., deparaffinize and
rehydrate).

o Expose the slides to a strong, broad-spectrum light source (e.g., a UV lamp or a
fluorescence microscope's light source with a wide-open filter cube) for an extended period
(e.g., 2 hours).[19][22] The optimal time will depend on the intensity of the light source and
the level of autofluorescence.

e Proceed with your standard blocking and immunofluorescence staining protocol.

Visualizing the Sources of Autofluorescence

Understanding the origin of autofluorescence is key to selecting the right quenching strategy.
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Common Sources of Autofluorescence in Tissue

Autofluorescence

Endogenous Sources Induced by Protocol
/ A \ v \
Collagen & Elastin Lipofuscin Red Blood Cells (Heme) NADH, Riboflavin, etc. AREIRGER (FEED Heat/Dehydration
(e.g., Formaldehyde)

Click to download full resolution via product page
Caption: Origins of autofluorescence in biological samples.

By systematically evaluating the potential causes of persistent autofluorescence and exploring
these alternative methods, researchers can improve the signal-to-noise ratio in their
immunofluorescence experiments and achieve clearer, more reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. merckmillipore.com [merckmillipore.com]
¢ 2. thomassci.com [thomassci.com]

¢ 3. merckmillipore.com [merckmillipore.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1680384?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680384?utm_src=pdf-custom-synthesis
https://www.merckmillipore.com/DE/en/product/Autofluorescence-Eliminator-Reagent,MM_NF-2160
https://www.thomassci.com/Chemicals/Reagent-A/_/Autofluorescence-Eliminator-Reagent
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-LU-Site/en_US/-/EUR/ShowDocument-File?ProductSKU=MM_NF-2160&DocumentId=null&DocumentType=COA&Language=EN&Country=US&ProductBatchNo=2899739&Origin=PDP
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

4. Autofluorescence Eliminator Reagent Autofluorescence Eliminator Reagent for IHC. |
Sigma-Aldrich [sigmaaldrich.com]

e 5. southernbiotech.com [southernbiotech.com]

e 6. Autofluorescence [jacksonimmuno.com]

e 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

8. biotium.com [biotium.com]

e 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
e 10. Causes of Autofluorescence [visikol.com]

e 11. What to do with high autofluorescence background in pancreatic tissues - an efficient
Sudan black B quenching method for specific immunofluorescence labelling - PubMed
[pubmed.ncbi.nim.nih.gov]

e 12. vectorlabs.com [vectorlabs.com]
e 13. vectorlabs.com [vectorlabs.com]
e 14. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]

e 15. Reduction of background autofluorescence in brain sections following immersion in
sodium borohydride - PubMed [pubmed.ncbi.nim.nih.gov]

e 16. Reduction of autofluorescence on DNA microarrays and slide surfaces by treatment with
sodium borohydride - PubMed [pubmed.ncbi.nim.nih.gov]

e 17. When do | use photobleaching on purpose? | AAT Bioquest [aatbio.com]
» 18. Photobleaching - Wikipedia [en.wikipedia.org]

e 19. bitesizebio.com [bitesizebio.com]

e 20. Autofluorescence Quenching | Visikol [visikol.com]

e 21. docs.research.missouri.edu [docs.research.missouri.edu]

e 22. azolifesciences.com [azolifesciences.com]

 To cite this document: BenchChem. [Technical Support Center: Autofluorescence Reduction].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680384#s-2160-not-reducing-autofluorescence-
effectively]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.sigmaaldrich.com/US/en/product/mm/2160
https://www.sigmaaldrich.com/US/en/product/mm/2160
https://www.southernbiotech.com/how-to-reduce-autofluorescence/
https://www.jacksonimmuno.com/secondary-antibody-resource/immuno-techniques/autofluorescence/
https://www.bio-rad-antibodies.com/flow-cytometry-autofluorescence.html
https://biotium.com/tech-tips-protocols/tech-tip-battling-tissue-autofluorescence/
https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://visikol.com/blog/2022/07/21/causes-of-autofluorescence/
https://pubmed.ncbi.nlm.nih.gov/26802460/
https://pubmed.ncbi.nlm.nih.gov/26802460/
https://pubmed.ncbi.nlm.nih.gov/26802460/
https://vectorlabs.com/products/trueview-autofluorescence-quenching-kit/
https://vectorlabs.com/trueview/
https://fluorofinder.com/autofluorescence/
https://pubmed.ncbi.nlm.nih.gov/9765122/
https://pubmed.ncbi.nlm.nih.gov/9765122/
https://pubmed.ncbi.nlm.nih.gov/12531193/
https://pubmed.ncbi.nlm.nih.gov/12531193/
https://www.aatbio.com/resources/faq-frequently-asked-questions/when-do-i-use-photobleaching-on-purpose
https://en.wikipedia.org/wiki/Photobleaching
https://bitesizebio.com/19623/where-the-hell-did-my-signal-go-aka-the-problems-and-uses-of-photobleaching-in-microscopy-and-imaging/
https://visikol.com/blog/2021/09/08/autofluorescence-quenching/
https://docs.research.missouri.edu/alm/autofluorescence.pdf
https://www.azolifesciences.com/article/Photobleaching-in-Fluorescence-Microscopy.aspx
https://www.benchchem.com/product/b1680384#s-2160-not-reducing-autofluorescence-effectively
https://www.benchchem.com/product/b1680384#s-2160-not-reducing-autofluorescence-effectively
https://www.benchchem.com/product/b1680384#s-2160-not-reducing-autofluorescence-effectively
https://www.benchchem.com/product/b1680384#s-2160-not-reducing-autofluorescence-effectively
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680384?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

